molecular formula C10H18S B13312109 Spiro[4.5]decane-1-thiol

Spiro[4.5]decane-1-thiol

Cat. No.: B13312109
M. Wt: 170.32 g/mol
InChI Key: LLSXKTOSMNRJSH-UHFFFAOYSA-N
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Description

Spiro[4.5]decane-1-thiol: is an organic compound characterized by a unique spirocyclic structure. The spiro[4.5]decane framework consists of two rings sharing a single carbon atom, creating a rigid and stable structure. The thiol group (-SH) attached to the spirocyclic system imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.5]decane-1-thiol can be achieved through several methods. One common approach involves the dimerization of ene-vinylidenecyclopropanes using a Rhodium (I) catalyst. This method is known for its mild reaction conditions and good functional group tolerance . Another method involves the stereoselective synthesis from d-glucose, which provides a novel structural motif for spiroacetal natural products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of rhodium-catalyzed dimerization is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfides: Resulting from reduction reactions.

    Thioethers: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Spiro[4.5]decane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.5]decane-1-thiol involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity . This inhibition leads to the stabilization of hypoxia-inducible factors, which can upregulate the expression of genes involved in erythropoiesis and angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.5]decane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a prolyl hydroxylase domain inhibitor sets it apart from other spirocyclic compounds, making it a valuable target for drug development and research .

Biological Activity

Spiro[4.5]decane-1-thiol is a sulfur-containing organic compound notable for its unique spirocyclic structure and potential biological activities, particularly in medicinal chemistry. The compound features a thiol (-SH) functional group that enhances its reactivity and biological profile, making it a candidate for further research in various therapeutic applications, especially in cancer treatment.

  • Molecular Formula : C10H18S
  • Molecular Weight : Approximately 178.32 g/mol
  • Structure : Characterized by two interconnected cyclopentane rings with a thiol group, contributing to its reactivity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Various studies have focused on its derivatives, which have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis across different cancer cell lines.

  • Mechanism of Action :
    • The mechanism is believed to involve modulation of cellular signaling pathways related to cell growth and survival.
    • Specific pathways affected include those involved in apoptosis and cell cycle regulation.
  • Case Studies :
    • A study published in Medicinal Chemistry highlighted that derivatives of spiro[4.5]decane showed promise against HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) cancer cell lines, with several compounds exhibiting moderate to high inhibition rates .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameActivity TypeNotable Findings
This compoundAnticancerInduces apoptosis in HepG-2, PC-3, HCT116 cells .
1-Thia-4-azaspiro[4.5]decaneAnticancerModerate to high inhibition against multiple cancer cell lines .
Thiazolidine derivativesAntibacterialKnown for antibacterial properties, potentially synergistic with thiols .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Diels-Alder Cycloaddition : A method involving the reaction between suitable dienes and dienophiles to form the spirocyclic structure.
  • Functionalization Techniques : Introducing the thiol group through nucleophilic substitution reactions.

Research Findings

Recent studies have explored the potential of spiro[4.5]decane derivatives in drug design:

  • Anticancer Activity : Compounds derived from spiro[4.5]decane have shown varying degrees of anticancer activity, with some achieving IC50 values in low micromolar ranges against targeted cancer cell lines .
  • Molecular Docking Studies : Computational studies have indicated favorable binding affinities of these compounds to specific receptors implicated in cancer progression, suggesting potential as lead compounds for drug development .

Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

spiro[4.5]decane-4-thiol

InChI

InChI=1S/C10H18S/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9,11H,1-8H2

InChI Key

LLSXKTOSMNRJSH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S

Origin of Product

United States

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